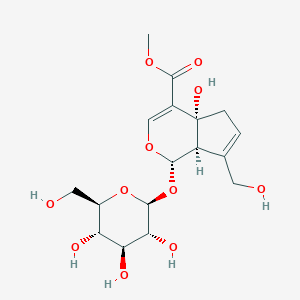
表孕烷醇酮
描述
孕烯醇酮,也称为3β-羟基-5β-孕甾烷-20-酮,是一种内源性神经类固醇。它是孕酮的代谢产物,以其作为γ-氨基丁酸A型(GABA A)受体的负向变构调节剂而闻名。 这种化合物在神经化学领域意义重大,因为它能够抵消像异孕烯醇酮这样的增强剂的影响 .
科学研究应用
孕烯醇酮有几个科学研究应用:
神经化学: 研究其在调节GABA A受体中的作用及其对神经系统疾病的潜在影响。
药理学: 研究其在焦虑症和癫痫等疾病中的潜在治疗效果。
内分泌学: 探究其在类固醇代谢中的作用及其与其他神经类固醇的相互作用。
医学: 在开发治疗神经精神疾病的药物中具有潜在应用。
作用机制
孕烯醇酮作为GABA A受体的负向变构调节剂。这意味着它与受体上的一个部位结合,该部位不同于活性部位,并降低受体的活性。通过这样做,它抵消了像异孕烯醇酮这样的正向调节剂的影响,这些调节剂增强了GABA A受体的活性。 这种调节可以影响神经元的兴奋性,并对焦虑症和癫痫等疾病有影响 .
类似化合物:
异孕烯醇酮(3α-羟基-5α-孕甾烷-20-酮): GABA A受体的正向变构调节剂,增强其活性。
异孕烯醇酮(3β-羟基-5α-孕甾烷-20-酮): 与孕烯醇酮类似,但具有不同的立体化学,也调节GABA A受体。
孕烯醇酮(3α-羟基-5β-孕甾烷-20-酮): 另一种结构相似但生物活性不同的神经类固醇。
独特性: 孕烯醇酮以其作为GABA A受体的负向变构调节剂的能力而独树一帜,而许多相关化合物都是正向调节剂。 这种独特的机制作用使其成为研究GABA能活性的调节及其对神经系统和精神疾病的影响的有价值的化合物 .
生化分析
Biochemical Properties
Epipregnanolone acts as a negative allosteric modulator of the GABA A receptor, reversing the effects of potentiators like allopregnanolone . It is biosynthesized from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone as an intermediate . Epipregnanolone interacts with various enzymes and proteins, including GABA A receptors, NMDA receptors, and TRPM3 channels . These interactions are crucial for its role in modulating neuronal excitability and other physiological functions.
Cellular Effects
Epipregnanolone influences cell function by modulating GABA-induced chloride currents in neurons . It acts as a positive modulator of the GABA A receptor in rat cerebellar and hippocampal neurons, enhancing the GABA-induced chloride current (IGABA) with an EC50 of 5.7 µM in Purkinje cells and 9.3 µM in hippocampal neurons . This modulation affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its neuroprotective and neuromodulatory effects.
Molecular Mechanism
At the molecular level, Epipregnanolone exerts its effects by binding to the GABA A receptor and acting as a negative allosteric modulator . This interaction decreases the receptor’s response to potentiators like allopregnanolone, thereby modulating neuronal excitability . Additionally, Epipregnanolone sulfate acts as a negative allosteric modulator of NMDA receptors and a TRPM3 channel activator . These molecular interactions are essential for its role in regulating neurotransmission and other physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Epipregnanolone on neuronal function have been studied over time. It has been shown to have a dual effect on IGABA, increasing the current in control solutions and decreasing the stimulatory effect of allopregnanolone . The stability and degradation of Epipregnanolone in vitro and in vivo are crucial for understanding its long-term effects on cellular function. Studies have indicated that Epipregnanolone-induced potentiation of IGABA is more potent at low GABA concentrations .
Dosage Effects in Animal Models
The effects of Epipregnanolone vary with different dosages in animal models. In rat cerebellar and hippocampal neurons, Epipregnanolone acts as a positive modulator of the GABA A receptor at specific concentrations . High doses of Epipregnanolone have been shown to reduce the potentiating effect of allopregnanolone by 2-2.3 times . Additionally, the combined application of Epipregnanolone and allopregnanolone does not produce additive effects, indicating a complex interaction between these neurosteroids .
Metabolic Pathways
Epipregnanolone is involved in metabolic pathways that include its biosynthesis from progesterone through the actions of 5β-reductase and 3β-hydroxysteroid dehydrogenase . The intermediate in this transformation is 5β-dihydroprogesterone . Epipregnanolone is not a progestogen itself but behaves indirectly as one through its metabolization into other steroids . These metabolic pathways are essential for its role in modulating various physiological processes.
Transport and Distribution
Epipregnanolone is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The sulfate form of Epipregnanolone acts as a negative allosteric modulator of NMDA and GABA A receptors and as a TRPM3 channel activator . These interactions influence its localization and accumulation within specific tissues, contributing to its physiological effects.
Subcellular Localization
The subcellular localization of Epipregnanolone is influenced by its interactions with specific receptors and channels. It is primarily localized in neuronal cells, where it modulates GABA A and NMDA receptor activity . The spatial arrangement of the hydroxyl group at the C3 position of the steroid skeleton affects its biological properties and targeting to specific compartments or organelles . These localization signals are crucial for its function as a neurosteroid.
准备方法
合成路线和反应条件: 孕烯醇酮通过两种酶的作用从孕酮生物合成:5β-还原酶和3β-羟基类固醇脱氢酶。 这种两步转化的中间体是5β-二氢孕酮 .
工业生产方法: 虽然孕烯醇酮的具体工业生产方法没有得到广泛的记录,但涉及孕酮和上述酶的生物合成途径是一个关键过程。工业合成可能涉及使用这些酶或其类似物来促进转化。
化学反应分析
反应类型: 孕烯醇酮会发生各种化学反应,包括:
氧化: 转换为其他氧化代谢产物。
还原: 形成还原衍生物。
取代: 羟基上的可能取代反应。
常见试剂和条件:
氧化: 常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 还原剂,如氢化铝锂或硼氢化钠。
取代: 涉及亲核试剂的取代反应条件。
主要产物: 这些反应形成的主要产物包括孕烯醇酮的各种氧化或还原形式,它们可能具有不同的生物活性。
相似化合物的比较
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one): A positive allosteric modulator of the GABA A receptor, enhancing its activity.
Isopregnanolone (3β-hydroxy-5α-pregnan-20-one): Similar to epipregnanolone but with different stereochemistry, also modulates GABA A receptors.
Pregnanolone (3α-hydroxy-5β-pregnan-20-one): Another neurosteroid with similar structure but different biological activity.
Uniqueness: Epipregnanolone is unique in its ability to act as a negative allosteric modulator of the GABA A receptor, whereas many related compounds are positive modulators. This distinct mechanism of action makes it a valuable compound for studying the modulation of GABAergic activity and its implications for neurological and psychiatric conditions .
属性
IUPAC Name |
1-[(3S,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15+,16+,17-,18+,19+,20+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURFZBICLPNKBZ-GRWISUQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155766 | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128-21-2 | |
| Record name | Epipregnanolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipregnanolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epipregnanolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Epipregnanolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIPREGNANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KQ00893OL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Epipregnanolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001471 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


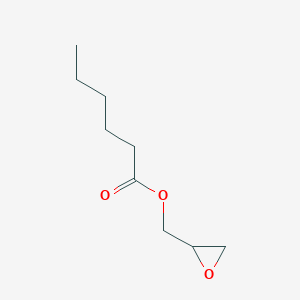

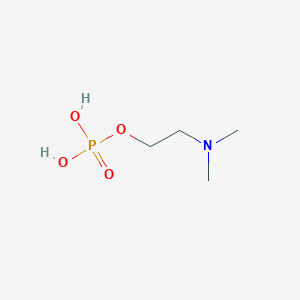
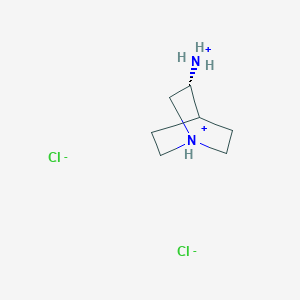

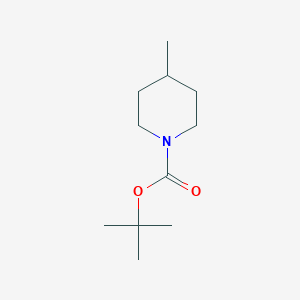
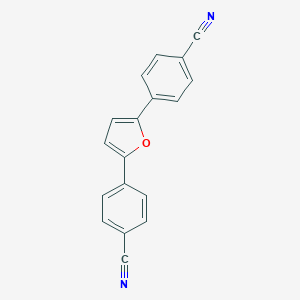
![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

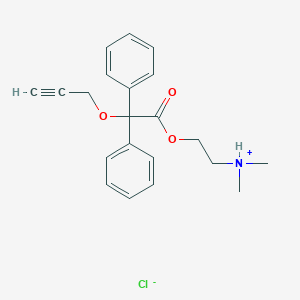

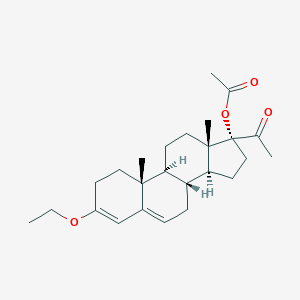
![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)
